6,6''-Dibromo-2,2':6',2''-terpyridine is a derivative of the terpyridine family, which are tridentate ligands known for their strong metal-binding properties. Terpyridines have been extensively studied due to their versatility in forming complexes with various metals, leading to a wide range of applications in catalysis, supramolecular chemistry, and materials science8. The dibromo substitution on the terpyridine ligand potentially allows for further functionalization through cross-coupling reactions, enhancing its utility in the synthesis of complex molecular architectures2.
Terpyridine derivatives have found significant applications in catalysis. The bifunctional nature of dhtp, for example, has been exploited in the chemoselective transfer hydrogenation of ketones, showcasing the potential of terpyridine-based ligands in facilitating catalytic reactions1.
In supramolecular chemistry, the ability to tailor the properties of terpyridine complexes through appended substituent groups is highly valuable. The synthesis of functionalized terpyridines via Stille-type cross-coupling has led to the creation of chelating ligands that can be used to assemble supramolecular coordination oligomers28.
The biological properties of terpyridine derivatives have also been explored. New vanadium complexes with terpyridine ligands have shown cytotoxic activity, suggesting a mechanism of action involving DNA intercalation. These findings indicate the potential of terpyridine derivatives in the development of new anticancer agents4.
In material science, terpyridine derivatives can act as monodentate ligands, forming halogen-bonded supramolecular systems. This has been demonstrated with the formation of discrete aggregates with iodoperfluorocarbons, highlighting the role of terpyridine in the design of new materials7.
The antitumor cytotoxicity and topoisomerase I inhibition of terpyridine derivatives have been evaluated, with certain derivatives showing high cytotoxicity towards human tumor cell lines. These findings are crucial for the development of new anticancer agents6.
2,6-bis(6-bromopyridin-2-yl)pyridine is a complex organic compound characterized by its unique structural features and significant applications in various scientific fields. With the molecular formula and a molecular weight of 391.06 g/mol, this compound is recognized for its potential in synthesizing novel ligands and coordination compounds, particularly in the context of metal complexation and biological activity studies .
The synthesis of 2,6-bis(6-bromopyridin-2-yl)pyridine can be achieved through several methods:
The general synthetic route begins with 2,6-dibromopyridine as a precursor. The reaction conditions often include polar solvents like dimethylformamide or dimethyl sulfoxide to facilitate nucleophilic substitutions. The yield and purity of the final product can be optimized through continuous flow reactors or one-pot synthesis methods that minimize intermediate isolation .
The molecular structure of 2,6-bis(6-bromopyridin-2-yl)pyridine includes two brominated pyridine rings connected to a central pyridine moiety. This configuration allows for significant steric hindrance and electronic interactions that enhance its reactivity.
2,6-bis(6-bromopyridin-2-yl)pyridine can undergo various chemical transformations:
Common reagents used in these reactions include:
These reactions are typically performed in polar solvents to enhance solubility and reaction rates .
The mechanism of action for 2,6-bis(6-bromopyridin-2-yl)pyridine primarily involves its role as a tridentate chelating ligand. This property allows it to form stable complexes with various metal ions, which is pivotal in catalysis and biological applications.
The compound's ability to bind with metals enhances its utility in developing materials for photochemical applications and catalysis. Studies indicate that its metal complexes exhibit significant antiproliferative activity against cancer cell lines .
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of synthesized compounds .
2,6-bis(6-bromopyridin-2-yl)pyridine has diverse applications across several scientific domains:
2,6-Bis(6-bromopyridin-2-yl)pyridine (CAS Registry Number: 100366-66-3) is a symmetric tridentate oligopyridine derivative with the molecular formula C₁₅H₉Br₂N₃ and a molecular weight of 391.06 grams per mole. Its systematic IUPAC name, 2,6-bis(6-bromopyridin-2-yl)pyridine, precisely describes the connectivity: a central pyridine ring is substituted at the 2- and 6-positions with 6-bromopyridin-2-yl groups. This structural motif classifies it as a terpyridine analogue, specifically a 6,6''-dibromo-2,2':6',2''-terpyridine derivative. The compound is characterized by its crystalline solid state under standard conditions and solubility in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide .
Key structural features include:
Table 1: Fundamental Structural and Chemical Identifiers
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 2,6-bis(6-bromopyridin-2-yl)pyridine |
| CAS Registry Number | 100366-66-3 |
| Molecular Formula | C₁₅H₉Br₂N₃ |
| Molecular Weight | 391.06 g/mol |
| SMILES | C1=CC(=NC(=C1)C2=NC(=CC=C2)Br)C3=NC(=CC=C3)Br |
| InChI Key | PYMBATDYUCQLBC-UHFFFAOYSA-N |
The historical significance of 2,6-bis(6-bromopyridin-2-yl)pyridine is intertwined with the broader evolution of oligopyridine ligands. Its foundational chemistry originates from Fritz Blau's pioneering 1888 work on pyridine carboxylate thermolysis, which unexpectedly yielded 2,2'-bipyridine—a key structural precursor. Blau observed the distinctive red coloration upon ferrous salt addition, a signature of iron complexation later recognized as [Fe(bpy)₃]²⁺ formation. This early work highlighted the potential of oligopyridines as electron-poor, nitrogen-donor ligands [2].
A pivotal advancement occurred in 1931 with Morgan and Burstall's systematic synthesis of terpyridines, including unsubstituted 2,2':6',2''-terpyridine. While the specific 6,6''-dibromo derivative was not reported until later, Morgan's methodologies established reliable pathways for oligopyridine assembly, setting the stage for targeted functionalization. The introduction of bromine substituents emerged as a strategic modification to enhance reactivity while preserving the core tridentate binding site. This allowed synthetic chemists to leverage cross-coupling chemistry (e.g., Suzuki, Stille reactions) for appending functional groups or constructing intricate architectures without disrupting the metal-coordinating domain [4] [7].
The ligand's coordination behavior was further elucidated through studies on its transition metal complexes. These investigations revealed:
Table 2: Historical Milestones in Oligopyridine Ligand Development
| Year | Contributor(s) | Advancement | Significance |
|---|---|---|---|
| 1888 | Fritz Blau | First synthesis of 2,2'-bipyridine via copper(II) pyridine-2-carboxylate pyrolysis | Established foundational oligopyridine chemistry and iron complexation signature |
| 1931 | Morgan & Burstall | Systematic synthesis of 2,2':6',2''-terpyridine | Provided reliable access to terpyridine scaffolds |
| Late 20th c. | Various | Introduction of bromo-functionalized terpyridines | Enabled post-assembly modification via cross-coupling |
| 2006 | Guillon et al. | Dielectric studies on iron-terpyridine SCO complexes | Revealed anion/crystal packing role in spin-state-dependent properties |
2,6-Bis(6-bromopyridin-2-yl)pyridine serves as a versatile building block in supramolecular and materials science due to its dual functionality: the pre-organized tridentate (N^N^N) binding site and the two reactive bromine handles. This combination allows simultaneous metal ion coordination and structural elaboration, facilitating the construction of complex functional assemblies.
Supramolecular Assembly:The bromine atoms undergo efficient cross-coupling reactions (e.g., Suzuki, Stille), enabling covalent linkage to diverse molecular units—such as extended π-systems, redox-active groups (e.g., tetrathiafulvalene), or polymer backbones—while retaining the ligand's intrinsic metal-binding capability. This orthogonality is exploited to create:
Advanced Materials Integration:The ligand’s structural attributes directly contribute to emergent material properties:
Table 3: Comparative Analysis of Brominated vs. Non-Brominated Terpyridine Ligands
| Property | 6,6''-Dibromo-2,2':6',2''-terpyridine | Unsubstituted 2,2':6',2''-terpyridine | Functional Advantage |
|---|---|---|---|
| Synthetic Versatility | High (Bromine enables Pd-catalyzed couplings) | Low | Facilitates covalent integration into complex architectures |
| Electron Density | Reduced (Bromine is electron-withdrawing) | Higher | Tunes redox potentials & enhances stability towards oxidation |
| Coordination Geometry | Slight distortion due to steric bulk | Typically planar | Can inhibit π-stacking or enforce specific packing motifs |
| Common Applications | Functional MOFs, SCO conductors, Luminescent probes | Conventional catalysis, DNA binding | Enables advanced electronic & photonic materials |
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5